3-Acetyl-5-chloro-7-azaindole
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Overview
Description
3-Acetyl-5-chloro-7-azaindole is a heterocyclic compound that belongs to the class of azaindoles. Azaindoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The presence of both nitrogen and chlorine atoms in the structure of this compound makes it a valuable compound for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-5-chloro-7-azaindole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a substituted phenylhydrazine reacts with an appropriate ketone under acidic conditions to form the indole ring system. For this compound, the starting materials would include 5-chloro-2-nitrophenylhydrazine and acetylacetone, with the reaction typically carried out in the presence of a strong acid like hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis or other optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-5-chloro-7-azaindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include N-oxides, amino derivatives, and various substituted azaindoles, depending on the specific reagents and conditions used.
Scientific Research Applications
3-Acetyl-5-chloro-7-azaindole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 3-Acetyl-5-chloro-7-azaindole involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various cellular pathways, including those involved in cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-7-azaindole: Similar in structure but lacks the acetyl group.
3-Acetyl-7-azaindole: Similar but without the chlorine atom.
7-Azaindole: The parent compound without any substituents.
Uniqueness
3-Acetyl-5-chloro-7-azaindole is unique due to the presence of both acetyl and chlorine substituents, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile scaffold in medicinal chemistry .
Properties
Molecular Formula |
C9H7ClN2O |
---|---|
Molecular Weight |
194.62 g/mol |
IUPAC Name |
1-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C9H7ClN2O/c1-5(13)8-4-12-9-7(8)2-6(10)3-11-9/h2-4H,1H3,(H,11,12) |
InChI Key |
CKLUEVOGCHVBRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CNC2=C1C=C(C=N2)Cl |
Origin of Product |
United States |
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